Intra-Family Selectivity: c-Src Discrimination vs. Pan-SFK Inhibitors
KB Src 4 exhibits a graded selectivity across the Src family that is fundamentally different from pan-SFK inhibitors. In direct binding assays (Kd), it displays >2-fold selectivity over Lck (Kd=160 nM) and Fgr (Kd=240 nM), 8-fold over c-Yes (Kd=720 nM), and >40-fold over Lyn (Kd=3200 nM), Hck (Kd=4400 nM), and Fyn (Kd>40,000 nM) [1]. In contrast, saracatinib inhibits c-Src, Lck, c-Yes, Lyn, Fyn, Fgr, and Blk with near-equipotent IC50 values of 2.7–11 nM [2]. Dasatinib, a broad-spectrum kinase inhibitor, potently inhibits Src (IC50=0.8 nM) but also Abl (<1 nM) and c-Kit (79 nM) .
| Evidence Dimension | Binding affinity (Kd) across Src family members |
|---|---|
| Target Compound Data | c-Src: 86 nM; Lck: 160 nM; Fgr: 240 nM; c-Yes: 720 nM; Lyn: 3200 nM; Hck: 4400 nM; Fyn: >40,000 nM |
| Comparator Or Baseline | Saracatinib: c-Src, Lck, c-Yes, Lyn, Fyn, Fgr, Blk IC50 = 2.7–11 nM; Dasatinib: Src IC50 = 0.8 nM |
| Quantified Difference | KB Src 4: 8-fold over c-Yes, >40-fold over Lyn/Hck/Fyn; Saracatinib: ≤4-fold across all SFKs |
| Conditions | In vitro kinase binding assay (Kd determination) |
Why This Matters
This graded intra-family selectivity enables researchers to attribute phenotypic effects specifically to c-Src inhibition, whereas pan-SFK inhibitors confound interpretation by simultaneously suppressing multiple family members.
- [1] Brandvold KR, Steffey ME, Fox CC, Soellner MB. Development of a highly selective c-Src kinase inhibitor. ACS Chem Biol. 2012 Aug 17;7(8):1393-8. View Source
- [2] Saracatinib (AZD0530) – Src inhibitor datasheet. MedChemExpress. View Source
